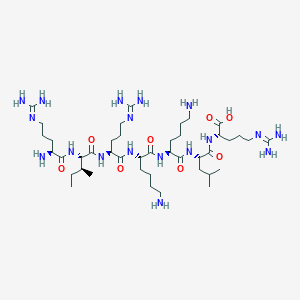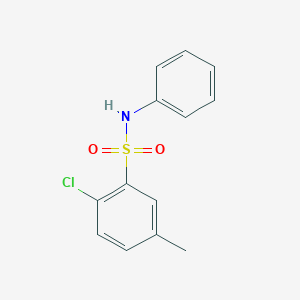
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide typically involves the sulfonation of a chloromethylbenzene derivative followed by the introduction of the phenylamine group. One common method includes:
Sulfonation: Chloromethylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid derivative is then reacted with phenylamine under controlled conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide
- 5-Methyl-N-phenylbenzene-1-sulfonamide
- N-Phenylbenzene-1-sulfonamide
Uniqueness
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.
Propiedades
Número CAS |
185531-97-9 |
|---|---|
Fórmula molecular |
C13H12ClNO2S |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-12(14)13(9-10)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Clave InChI |
AZEIPXDHBWFWPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


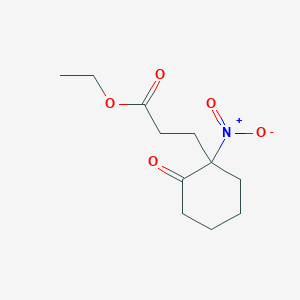
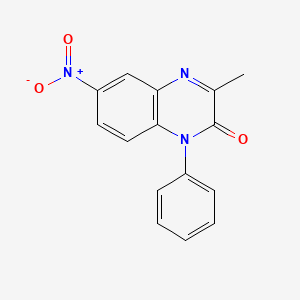
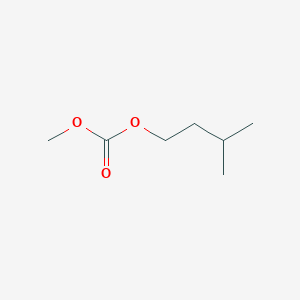

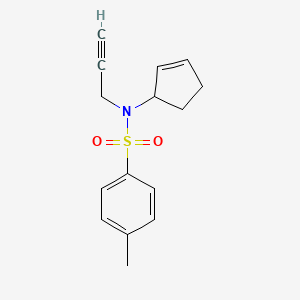
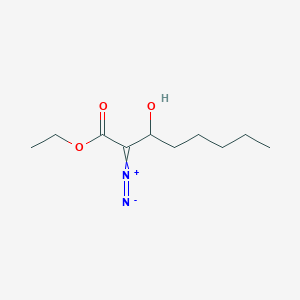
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
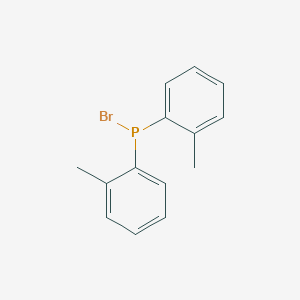
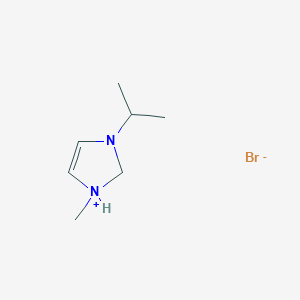
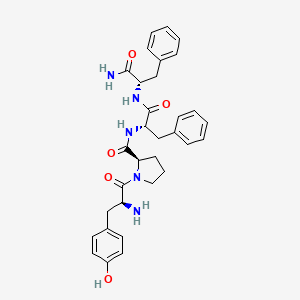
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
